rac-(5aR,9aS)-decahydro-1,3-benzoxazepin-2-one, trans
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Overview
Description
rac-(5aR,9aS)-decahydro-1,3-benzoxazepin-2-one, trans is a chiral compound with significant interest in the fields of organic chemistry and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(5aR,9aS)-decahydro-1,3-benzoxazepin-2-one, trans typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the reaction conditions and reagents used can vary, but often involve the use of catalysts and specific temperature and pressure settings to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity, and implementing cost-effective processes. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
rac-(5aR,9aS)-decahydro-1,3-benzoxazepin-2-one, trans undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
rac-(5aR,9aS)-decahydro-1,3-benzoxazepin-2-one, trans has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(5aR,9aS)-decahydro-1,3-benzoxazepin-2-one, trans involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s structure allows it to fit into specific binding sites, modulating the activity of its targets and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to rac-(5aR,9aS)-decahydro-1,3-benzoxazepin-2-one, trans include other chiral benzoxazepin derivatives and related heterocyclic compounds. Examples include:
- rac-tert-Butyl (5aR,9aS)-4-oxo-decahydro-1H-pyrido[3,4-b][1,4]diazepine-1-carboxylate, cis
- (3aR,5aR,9aS,9bR)-3a,6,6,9a-Tetramethyldecahydronaphtho[2,1-b]furan-2(1H)-one
Uniqueness
This compound is unique due to its specific stereochemistry and structural features, which confer distinct chemical and biological properties. Its ability to undergo various reactions and interact with specific molecular targets makes it a valuable compound in research and industry .
Properties
Molecular Formula |
C9H15NO2 |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
4,5,5a,6,7,8,9,9a-octahydro-3H-benzo[f][1,3]oxazepin-2-one |
InChI |
InChI=1S/C9H15NO2/c11-9-10-6-5-7-3-1-2-4-8(7)12-9/h7-8H,1-6H2,(H,10,11) |
InChI Key |
OTZHCEBGHLWWDB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)CCNC(=O)O2 |
Origin of Product |
United States |
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